molecular formula C12H12N2O5 B066630 ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate CAS No. 176956-21-1

ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate

Cat. No.: B066630
CAS No.: 176956-21-1
M. Wt: 264.23 g/mol
InChI Key: GDFUBUOOEUNKBK-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a methoxy group at the 7th position, a nitro group at the 5th position, and an ethyl ester at the 2nd position of the indole ring. These structural features contribute to its distinct chemical and biological properties.

Scientific Research Applications

Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Cellular Effects

Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to inhibit the growth of cancer cells and exhibit anti-inflammatory properties . The impact of this compound on cell signaling pathways and gene expression can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in tryptophan metabolism . These binding interactions can result in changes in gene expression and modulation of metabolic pathways, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Indole derivatives are generally stable under standard laboratory conditions, but their long-term effects on cellular function need to be studied further . The temporal effects of this compound on cellular function can provide insights into its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing any toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes . The metabolic pathways of this compound can influence its bioavailability and overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. Indole derivatives can interact with transporters and binding proteins that facilitate their movement across cellular membranes . Understanding the transport and distribution of this compound can provide insights into its localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Indole derivatives can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its biochemical interactions and overall effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 7-methoxyindole to introduce the nitro group at the 5th position. This is followed by esterification to attach the ethyl ester group at the 2nd position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

Comparison with Similar Compounds

Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-3-19-12(15)9-5-7-4-8(14(16)17)6-10(18-2)11(7)13-9/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFUBUOOEUNKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570318
Record name Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176956-21-1
Record name Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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